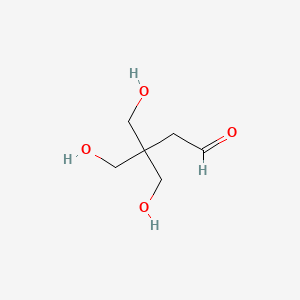

4-Hydroxy-3,3-bis(hydroxymethyl)butyraldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 4-Hydroxy-3,3-bis(hydroxyméthyl)butyraldéhyde est un composé organique de formule moléculaire C6H12O4 et de masse molaire 148.15708 g/mol Il est connu pour sa structure unique, qui comprend un groupe hydroxyle et deux groupes hydroxyméthyle liés à un squelette butyraldéhyde

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 4-Hydroxy-3,3-bis(hydroxyméthyl)butyraldéhyde implique généralement la réaction de la formaldehyde avec un précurseur approprié dans des conditions contrôlées. Une méthode courante est la réaction de condensation entre la formaldehyde et un composé contenant un groupe hydroxyle, tel que le glycérol . La réaction est généralement effectuée en présence d'un catalyseur, tel qu'un acide ou une base, pour faciliter la formation du produit désiré.

Méthodes de production industrielle

En milieu industriel, la production de 4-Hydroxy-3,3-bis(hydroxyméthyl)butyraldéhyde peut impliquer des procédés en batch ou continus à grande échelle. Ces procédés sont conçus pour optimiser le rendement et la pureté tout en minimisant les coûts et l'impact environnemental. L'utilisation de systèmes catalytiques avancés et de conditions réactionnelles optimisées sont des facteurs clés pour une production industrielle efficace .

Analyse Des Réactions Chimiques

Types de réactions

Le 4-Hydroxy-3,3-bis(hydroxyméthyl)butyraldéhyde subit diverses réactions chimiques, notamment :

Oxydation : Les groupes hydroxyle peuvent être oxydés pour former les aldéhydes ou les acides carboxyliques correspondants.

Réduction : Le groupe aldéhyde peut être réduit pour former des alcools primaires.

Substitution : Les groupes hydroxyle peuvent participer à des réactions de substitution pour former des éthers ou des esters.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont généralement utilisés.

Substitution : Des réactifs comme les halogénoalcanes ou les chlorures d'acyle sont utilisés en présence d'un catalyseur basique ou acide.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent :

Oxydation : Acides carboxyliques ou aldéhydes correspondants.

Réduction : Alcools primaires.

Substitution : Éthers ou esters.

Applications de la recherche scientifique

Le 4-Hydroxy-3,3-bis(hydroxyméthyl)butyraldéhyde a un large éventail d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme intermédiaire dans la synthèse de divers composés organiques.

Biologie : Il sert de bloc de construction pour la synthèse de molécules biologiquement actives.

Médecine : Il est étudié pour son utilisation potentielle dans le développement de médicaments et comme précurseur de produits pharmaceutiques.

Industrie : Il est utilisé dans la production de polymères, de résines et d'autres produits chimiques industriels.

Mécanisme d'action

Le mécanisme d'action du 4-Hydroxy-3,3-bis(hydroxyméthyl)butyraldéhyde implique sa réactivité avec diverses cibles moléculaires. Les groupes hydroxyle et aldéhyde lui permettent de participer à une variété de réactions chimiques, ce qui en fait un composé polyvalent en chimie synthétique. Les voies et les cibles moléculaires spécifiques dépendent du contexte de son utilisation, comme dans le développement de médicaments ou la science des matériaux .

Applications De Recherche Scientifique

4-Hydroxy-3,3-bis(hydroxymethyl)butyraldehyde has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a building block for the synthesis of biologically active molecules.

Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 4-Hydroxy-3,3-bis(hydroxymethyl)butyraldehyde involves its reactivity with various molecular targets. The hydroxyl and aldehyde groups allow it to participate in a range of chemical reactions, making it a versatile compound in synthetic chemistry. The specific pathways and molecular targets depend on the context of its use, such as in drug development or material science .

Comparaison Avec Des Composés Similaires

Composés similaires

- 4-Hydroxy-3-méthylbutyraldéhyde

- 3,3-Bis(hydroxyméthyl)butyraldéhyde

- 4-Hydroxy-2-méthylbutyraldéhyde

Unicité

Le 4-Hydroxy-3,3-bis(hydroxyméthyl)butyraldéhyde est unique en raison de la présence de deux groupes hydroxyméthyle, ce qui améliore sa réactivité et sa polyvalence en synthèse chimique. Cette caractéristique structurale le distingue des autres composés similaires et le rend précieux dans diverses applications .

Propriétés

Numéro CAS |

85586-73-8 |

|---|---|

Formule moléculaire |

C6H12O4 |

Poids moléculaire |

148.16 g/mol |

Nom IUPAC |

4-hydroxy-3,3-bis(hydroxymethyl)butanal |

InChI |

InChI=1S/C6H12O4/c7-2-1-6(3-8,4-9)5-10/h2,8-10H,1,3-5H2 |

Clé InChI |

SNBWCDIAEFVYLF-UHFFFAOYSA-N |

SMILES canonique |

C(C=O)C(CO)(CO)CO |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-bis[3-(dimethylamino)propyl]formamide](/img/structure/B12665544.png)

![Chloro[1-[4-(chloromethyl)phenyl]ethyl]dimethylsilane](/img/structure/B12665574.png)